molecular formula C21H30O B8493732 7-Decyl-2-methylnaphthalen-1-OL CAS No. 95576-38-8

7-Decyl-2-methylnaphthalen-1-OL

Cat. No. B8493732
Key on ui cas rn: 95576-38-8
M. Wt: 298.5 g/mol
InChI Key: XGTPDQWUHZWCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04552697

Procedure details

To a mixture of 2-benzoyloxymethylene-7-n-decyl-1-tetralone (14 g, 33.5 mmoles) and Pd/C (3.5 g) under inert atmosphere was added cyclohexene (175 mL). The mixture was heated to reflux while maintaining the inert atmosphere. The conversion of starting material to product was determined by TLC after 3 hours. After all the starting material reacted, the mixture was cooled down to RT. The catalyst was removed by filtration and washed twice with 50 mL hot toluene. The combined filtrate was evaporated to a small volume. The product was purified with a Prep-500 silica gel column (a high pressure silica gel preparative column, obtained from Waters Association, Milford, MA). Toluene was used as the mobile phase. The product fractions were pooled and evaporated to dryness under vacuum overnight. Cream white solid (9.0 g; 90% yield) was recovered. The melting point was 65°-67° C.
Name
2-benzoyloxymethylene-7-n-decyl-1-tetralone
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:10]=[C:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])=[CH:16][CH:17]=2)[C:12]1=[O:31])(=O)C1C=CC=CC=1.C1CCCCC=1>[Pd]>[CH2:21]([C:15]1[CH:14]=[C:13]2[C:18]([CH:19]=[CH:20][C:11]([CH3:10])=[C:12]2[OH:31])=[CH:17][CH:16]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]

Inputs

Step One
Name
2-benzoyloxymethylene-7-n-decyl-1-tetralone
Quantity
14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=C1C(C2=CC(=CC=C2CC1)CCCCCCCCCC)=O
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
C1=CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inert atmosphere
CUSTOM
Type
CUSTOM
Details
After all the starting material reacted
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed twice with 50 mL hot toluene
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to a small volume
CUSTOM
Type
CUSTOM
Details
The product was purified with a Prep-500 silica gel column (a high pressure silica gel preparative column
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Cream white solid (9.0 g; 90% yield) was recovered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCCCCCCCC)C1=CC=C2C=CC(=C(C2=C1)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.